molecular formula C18H18BrN3O2S B251743 N-(2-bromobenzoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea

N-(2-bromobenzoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea

Cat. No.: B251743
M. Wt: 420.3 g/mol
InChI Key: ZWMWOHCGNGSTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromobenzoyl)-N’-[4-(4-morpholinyl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is of interest due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzoyl)-N’-[4-(4-morpholinyl)phenyl]thiourea typically involves the reaction of 2-bromobenzoyl chloride with 4-(4-morpholinyl)aniline in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or ethanol.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Bases like triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromobenzoyl)-N’-[4-(4-morpholinyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The bromobenzoyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-bromobenzoyl)-N’-[4-(4-morpholinyl)phenyl]thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiourea moiety is known to form strong hydrogen bonds, which can be crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzoyl)-N’-[4-(4-morpholinyl)phenyl]thiourea
  • N-(2-fluorobenzoyl)-N’-[4-(4-morpholinyl)phenyl]thiourea
  • N-(2-iodobenzoyl)-N’-[4-(4-morpholinyl)phenyl]thiourea

Comparison

N-(2-bromobenzoyl)-N’-[4-(4-morpholinyl)phenyl]thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, or iodine, which can affect the compound’s interactions with other molecules and its overall stability.

Properties

Molecular Formula

C18H18BrN3O2S

Molecular Weight

420.3 g/mol

IUPAC Name

2-bromo-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C18H18BrN3O2S/c19-16-4-2-1-3-15(16)17(23)21-18(25)20-13-5-7-14(8-6-13)22-9-11-24-12-10-22/h1-8H,9-12H2,(H2,20,21,23,25)

InChI Key

ZWMWOHCGNGSTMQ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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